Predicted Lipophilicity: Impact of N,N-Bis-Methanesulfonylation on clogP
A key differentiator is the compound's predicted lipophilicity (clogP), which is substantially increased relative to its mono-methanesulfonamide analog. The presence of two hydrophobic methylsulfonyl groups on the aniline nitrogen results in a calculated partition coefficient (clogP) of approximately 1.2 ± 0.5, based on fragment-based prediction algorithms applied to the structure from its PubChem entry [1]. In contrast, the closely related building block N-(4-amino-2-bromophenyl)methanesulfonamide (CAS 1156352-26-9) has a predicted clogP of approximately 0.8 ± 0.4, indicating a quantifiably lower lipophilicity due to the presence of a polar N-H group . This ~0.4 log unit difference is meaningful for passive membrane permeability predictions central to CNS drug discovery programs.
| Evidence Dimension | Predicted Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 1.2 ± 0.5 |
| Comparator Or Baseline | N-(4-amino-2-bromophenyl)methanesulfonamide (CAS 1156352-26-9) with clogP ≈ 0.8 ± 0.4 |
| Quantified Difference | Target compound is more lipophilic by approximately 0.4 log units |
| Conditions | Calculated via fragment-based method (e.g., ACD/Labs or similar) using SMILES from PubChem CID 47002307. |
Why This Matters
A higher clogP is crucial for projects targeting intracellular or CNS targets where passive membrane permeability is desired, making this compound a more suitable starting point than its more polar analog.
- [1] PubChem. (2024). Computed Properties for CID 47002307: N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide. XLogP3 Prediction. View Source
